4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline
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Overview
Description
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is a complex organic compound characterized by its unique tricyclic structure. This compound contains a tricyclo[3.3.1.13,7]decane scaffold, which is a three-dimensional cage-like configuration, and an aniline group attached via a sulfanyl linkage. The compound’s structure includes 42 bonds, 21 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 primary amine (aromatic), and 1 sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tricyclo[33113,7]dec-1-ylsulfanyl)aniline involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction The tricyclo[331These reactions include oxidative dearomatization, tandem intramolecular Diels-Alder reactions, and intramolecular radical cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic amine can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline involves its interaction with molecular targets through its aromatic amine and sulfanyl groups. These functional groups can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Bicyclo[2.2.2]octane: A simpler tricyclic structure used in organic synthesis.
Adamantane: Another tricyclic compound with a different cage-like structure.
Uniqueness
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is unique due to its combination of a tricyclic scaffold with an aromatic amine and sulfanyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
56714-88-6 |
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Molecular Formula |
C16H21NS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-(1-adamantylsulfanyl)aniline |
InChI |
InChI=1S/C16H21NS/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |
InChI Key |
HPAYYLFYRXTNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=CC=C(C=C4)N |
Origin of Product |
United States |
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